molecular formula C9H19NO B6217871 rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis CAS No. 2763584-64-9

rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis

Cat. No.: B6217871
CAS No.: 2763584-64-9
M. Wt: 157.3
InChI Key:
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Description

rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis is a chiral compound belonging to the piperidine class of organic compounds. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperidine and isopropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.

    Reaction Steps: The 2-methylpiperidine is reacted with isopropanol in the presence of the base to form the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to handle large volumes of reactants and ensure efficient mixing and heat transfer.

    Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-methylpiperidine: A precursor in the synthesis of rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis.

    4-(propan-2-yloxy)piperidine: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both methyl and isopropoxy groups, which confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-4-piperidone", "isopropyl alcohol", "sodium hydride", "methyl iodide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Conversion of 2-methyl-4-piperidone to 2-methyl-4-(propan-2-yloxy)piperidine", "React 2-methyl-4-piperidone with isopropyl alcohol and sodium hydride in anhydrous conditions to form the intermediate 2-methyl-4-(propan-2-yloxy)piperidine.", "Step 2: Conversion of 2-methyl-4-(propan-2-yloxy)piperidine to rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis", "React the intermediate 2-methyl-4-(propan-2-yloxy)piperidine with methyl iodide in the presence of hydrochloric acid to form the quaternary ammonium salt.", "Treat the quaternary ammonium salt with sodium bicarbonate to form the free base.", "Extract the free base with ethyl acetate and dry over sodium chloride.", "Purify the product by column chromatography to obtain rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis." ] }

CAS No.

2763584-64-9

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

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